molecular formula C11H16N2O4S B2573343 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid CAS No. 1379860-51-1

2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B2573343
CAS No.: 1379860-51-1
M. Wt: 272.32
InChI Key: WENRBRIVFCOOMR-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid is an organic compound that features a thiazole ring, an amino acid backbone, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable precursor, such as a halogenated acetic acid derivative, with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group protects the amino functionality during synthetic transformations, which can be removed under acidic conditions to reveal the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid lies in its specific combination of a thiazole ring and a Boc-protected amino acid backbone, which provides a versatile scaffold for further chemical modifications and applications in various fields.

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid (CAS No. 879502-02-0) is a β-amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique thiazole moiety, which is known for contributing to various pharmacological properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula: C₁₁H₁₆N₂O₄S
  • Molecular Weight: 272.32 g/mol
  • IUPAC Name: N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-(1,3-thiazol-5-yl)alanine
  • Appearance: Powder
  • Storage Temperature: Room temperature

Antiviral Activity

Research has indicated that compounds containing thiazole rings exhibit significant antiviral properties. For instance, derivatives of thiazole have been shown to inhibit viral replication in various studies:

CompoundActivityReference
A-87380Neuraminidase inhibitor
A-192558Antiviral against Tobacco Mosaic Virus (TMV)
Compound 5Anti-HSV-1 activity

The compound this compound has been suggested as a potential lead for developing antiviral agents due to its structural similarities with known active compounds.

Antibacterial Activity

In vitro studies have demonstrated that thiazole derivatives possess antibacterial properties. The biological activity of related compounds suggests that the thiazole moiety may enhance the antibacterial efficacy of β-amino acids:

CompoundTarget BacteriaActivity LevelReference
A-192558Mycobacterium tuberculosisSignificant inhibition
Compound 8Rotavirus and Adenovirus strains60% reduction in viral titer

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with viral enzymes or bacterial cell walls, disrupting their function and leading to reduced viability.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing β-amino acid derivatives with thiazole rings found that certain compounds exhibited potent antiviral activity against TMV, with curative activity exceeding 56% at specific concentrations .
  • Comparative Analysis : In comparative studies, the thiazole-containing compounds were assessed against standard antiviral agents, revealing enhanced efficacy in inhibiting viral replication .
  • Toxicity Assessment : Safety profiles indicate moderate toxicity levels associated with the compound, necessitating further exploration into its therapeutic index .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-12-6-18-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENRBRIVFCOOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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